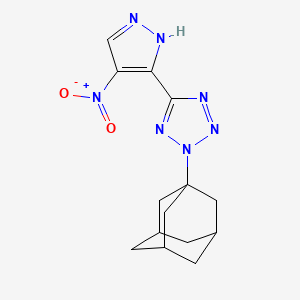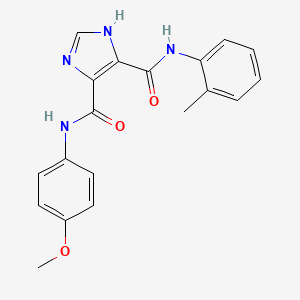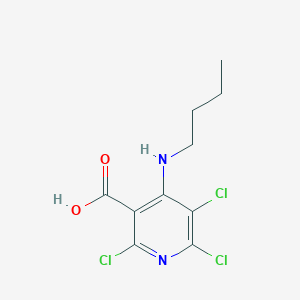![molecular formula C14H7F5N6 B11077837 6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex organic compound that features a unique structure combining an imidazole ring, a pentafluoroethyl group, and a triazolophthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolophthalazine core, followed by the introduction of the imidazole ring and the pentafluoroethyl group. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The imidazole and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is studied for its unique electronic properties and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile compound for synthetic chemists.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may interact with biological targets in novel ways, leading to the development of new drugs for treating various diseases. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers, coatings, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The imidazole ring can coordinate with metal ions, while the pentafluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The triazolophthalazine core can interact with specific proteins, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-TRIFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE
- 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-HEXAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE
Uniqueness
The uniqueness of 6-(1H-IMIDAZOL-1-YL)-3-(1,1,2,2,2-PENTAFLUOROETHYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential biological activity.
Eigenschaften
Molekularformel |
C14H7F5N6 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
6-imidazol-1-yl-3-(1,1,2,2,2-pentafluoroethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C14H7F5N6/c15-13(16,14(17,18)19)12-22-21-10-8-3-1-2-4-9(8)11(23-25(10)12)24-6-5-20-7-24/h1-7H |
InChI-Schlüssel |
HCLHYPDLLPFGIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N=C2N4C=CN=C4)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Bromophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B11077754.png)
![5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide](/img/structure/B11077756.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide](/img/structure/B11077763.png)
![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)

![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11077796.png)
![1-[8-(4-Bromophenyl)-1-(4-methoxyphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B11077804.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11077807.png)
![N-(2-chloro-5-methylphenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077808.png)

![3-{[(2E)-2-cyano-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11077813.png)
![11-(4-isopropylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11077818.png)
![4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11077824.png)
